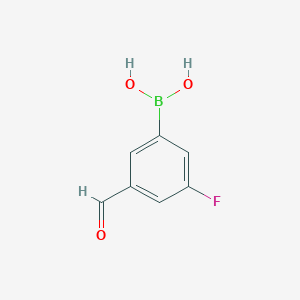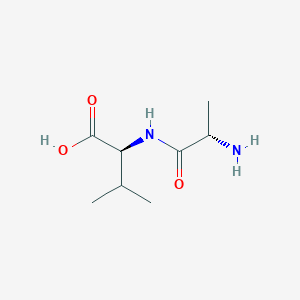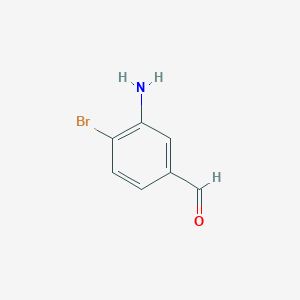
3-Amino-4-bromobenzaldehyde
Übersicht
Beschreibung
3-Amino-4-bromobenzaldehyde is a technical grade compound . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of 4-Bromobenzaldehyde, an isomer of bromobenzaldehyde, may be prepared in the laboratory in two steps starting from 4-bromotoluene . In the first step, two bromine atoms are added to the methyl group of 4-bromotoluene by free radical bromination to form 4-bromobenzal bromide .Molecular Structure Analysis
The molecular formula of 3-Amino-4-bromobenzaldehyde is C7H6BrNO . The average mass is 200.033 Da and the monoisotopic mass is 198.963272 Da .Chemical Reactions Analysis
The bromoaryl group of 4-bromobenzaldehyde may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4-((trimethylsilyl)ethynyl)benzaldehyde, followed by removal of the trimethylsilyl group with base to form 4-ethynylbenzaldehyde . Another reaction involves the formation of compounds via solvent-free aldol condensation .Physical And Chemical Properties Analysis
The molecular weight of 4-Bromobenzaldehyde, an isomer of bromobenzaldehyde, is 185.018 .Wissenschaftliche Forschungsanwendungen
Synthesis of Tetrahydrobenzo[b]pyran Derivatives
3-Amino-4-bromobenzaldehyde can be used in the synthesis of tetrahydrobenzo[b]pyran derivatives . This process involves the condensation of various aromatic aldehydes, malononitrile, and dimedone at room temperature . The resulting products can be separated directly from the reaction mixture with high purity .
Preparation of Schiff’s Base
3-Amino-4-bromobenzaldehyde can be used as a precursor to prepare Schiff’s base, 4-[(4-Bromo-benzylidene)-amino]-N-(5-methyl-isoxazol-3-yl)-benzene sulfonamide . This compound can be used for the photostability of polyvinyl chloride (PVC) .
Palladium-Catalyzed Mono- and Bis-Arylation
3-Amino-4-bromobenzaldehyde plays an important role in palladium-catalyzed mono- and bis-arylation of 3,4-(ethylenedioxy)thiophenes . This process is crucial in the synthesis of various organic compounds .
Cross-Coupling Study with Potassium Vinyltrifluoroborate
3-Amino-4-bromobenzaldehyde can be employed in a cross-coupling study with potassium vinyltrifluoroborate . This study is significant in the field of organic chemistry .
Preparation of Agrochemicals
3-Amino-4-bromobenzaldehyde is widely utilized as an intermediate for the preparation of agrochemicals . These agrochemicals play a vital role in the agriculture industry .
Preparation of Pharmaceuticals
3-Amino-4-bromobenzaldehyde is also used in the preparation of pharmaceuticals . It serves as a key intermediate in the synthesis of various drugs .
Wirkmechanismus
Target of Action
3-Amino-4-bromobenzaldehyde is a derivative of bromobenzaldehyde . Bromobenzaldehydes are organic compounds consisting of a formyl group and a bromine atom attached to a central benzene ring . They can be considered as brominated derivatives of benzaldehyde, or as formylated derivatives of bromobenzene
Mode of Action
Bromobenzaldehydes, in general, display reactivity characteristic of benzaldehyde and an aryl bromide . They participate in various cross-coupling reactions, such as Suzuki coupling . In a Sonogashira coupling, it couples with trimethylsilylacetylene to form 4-((trimethylsilyl)ethynyl)benzaldehyde, a precursor to 4-ethynylbenzaldehyde .
Biochemical Pathways
Bromobenzaldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
Pharmacokinetics
The compound’s molecular weight is 20003 Da , which could influence its bioavailability and pharmacokinetic profile.
Safety and Hazards
When handling 3-Amino-4-bromobenzaldehyde, it is advised to wear personal protective equipment/face protection. Ensure adequate ventilation and avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .
Eigenschaften
IUPAC Name |
3-amino-4-bromobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMFHQCQKJUENY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634497 | |
| Record name | 3-Amino-4-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-bromobenzaldehyde | |
CAS RN |
359867-42-8 | |
| Record name | 3-Amino-4-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


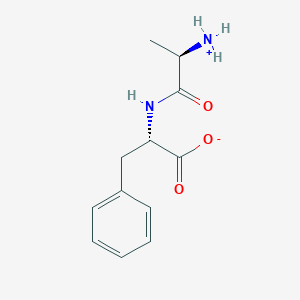
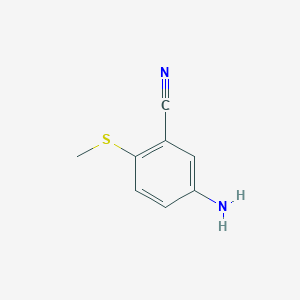
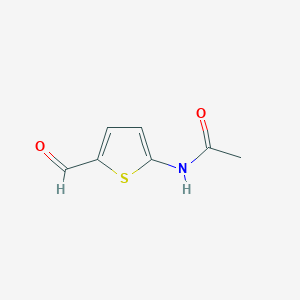
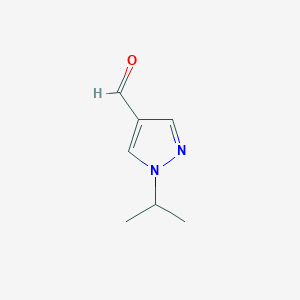
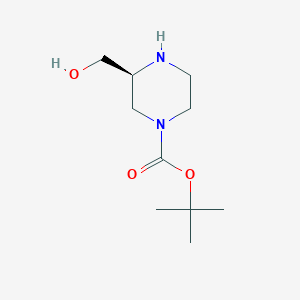
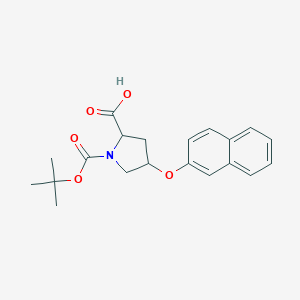

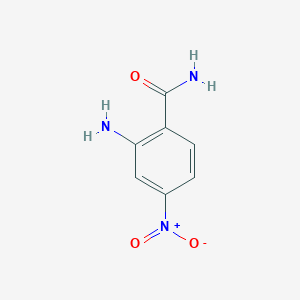
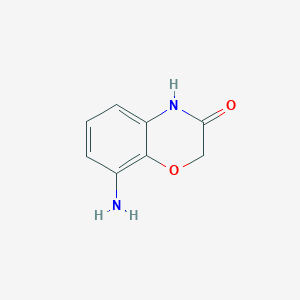
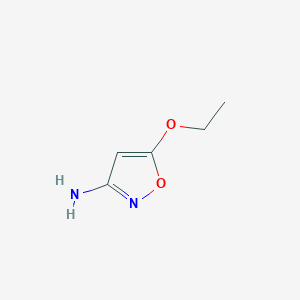
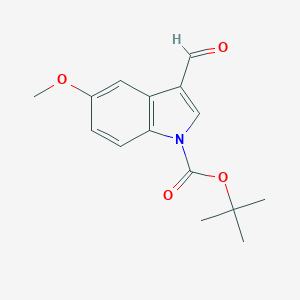
![5-Benzyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B112466.png)
